molecular formula C15H21ClN2O3 B12248325 Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B12248325
M. Wt: 312.79 g/mol
InChI Key: MZZWMRAYDHIBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound features a tert-butyl ester group, a piperazine ring, and a 4-chloro-2-hydroxyphenyl moiety, making it a versatile intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-chloro-2-hydroxyphenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for purification and isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-(4-chloro-2-oxophenyl)piperazine-1-carboxylate.

    Reduction: Formation of 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate.

    Substitution: Formation of 4-(4-substituted-2-hydroxyphenyl)piperazine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the 4-chloro-2-hydroxyphenyl moiety can enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the 4-chloro-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19/h4-5,10,19H,6-9H2,1-3H3

InChI Key

MZZWMRAYDHIBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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